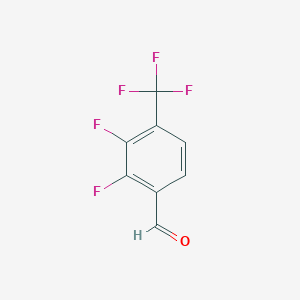

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXOWNQOFWLPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407471 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134099-20-0 | |

| Record name | 2,3-difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Benzaldehydes in Modern Chemistry

Fluorine-containing organic molecules have become indispensable in the fields of medicinal chemistry, agrochemicals, and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a parent molecule. The strategic incorporation of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1]

Among the vast array of fluorinated building blocks, substituted benzaldehydes are of particular interest due to the versatility of the aldehyde functional group in a wide range of chemical transformations. This guide focuses on a specific, highly functionalized reagent: 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde . This molecule is characterized by a trifluoromethyl group, a powerful electron-withdrawing moiety known to enhance lipophilicity and metabolic stability, and two fluorine atoms on the aromatic ring, which further modulate the electronic landscape of the molecule.[2]

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, with a particular focus on its utility for researchers, scientists, and professionals in drug development. While a dedicated CAS number for this specific isomer is not readily found in major public databases, indicating its novelty or limited commercial availability, this guide will leverage data from structurally related analogs to provide a robust technical profile.

Physicochemical Properties and Identification

The precise physicochemical properties of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde can be predicted based on data from its isomers and related compounds.

| Property | Predicted Value / Information |

| CAS Number | Not readily available in public databases. |

| IUPAC Name | 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde |

| Molecular Formula | C8H3F5O |

| Molecular Weight | 210.10 g/mol |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. |

| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure, by analogy to similar compounds. |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). |

Closely Related Isomers for Reference:

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde: CAS Number 89763-93-9[3]

-

4-Fluoro-3-(trifluoromethyl)benzaldehyde: CAS Number 67515-60-0

-

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde: CAS Number 134099-30-2[4]

-

4-(Trifluoromethyl)benzaldehyde: CAS Number 455-19-6[5]

Chemical Structure

Caption: Proposed synthetic pathway to the target compound.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard organic chemistry techniques for analogous transformations.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,2-difluoro-3-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).

-

Metalation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via a syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete formation of the organolithium intermediate.

-

Formylation: To the cold solution of the organolithium species, add anhydrous N,N-dimethylformamide (DMF) dropwise. The reaction is typically exothermic, so careful control of the addition rate is crucial.

-

Quenching and Work-up: After stirring for an additional 1-2 hours, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde.

Applications in Research and Drug Development

The unique substitution pattern of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde makes it a highly attractive building block for the synthesis of novel bioactive molecules.

Role as a Key Synthetic Intermediate

The aldehyde group is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities, which are prevalent in many drug molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of stilbenes and other olefinic compounds.

-

Aldol and Knoevenagel Condensations: To build more complex carbon skeletons.

-

Synthesis of Heterocycles: As a precursor for the construction of various heterocyclic ring systems that are common pharmacophores.

Impact of Fluorine Substitution in Drug Design

The presence of the trifluoromethyl group can significantly enhance a molecule's:

-

Lipophilicity: Improving its ability to cross cell membranes. [6]* Metabolic Stability: By blocking sites of oxidative metabolism.

-

Binding Affinity: Through favorable interactions with biological targets.

The two additional fluorine atoms on the benzene ring can further fine-tune the electronic properties, pKa, and conformation of the molecule, which can lead to improved selectivity and potency of a drug candidate.

Exemplary Workflow in a Drug Discovery Context

Caption: Workflow for utilizing the aldehyde in a drug discovery program.

Safety, Handling, and Storage

While a specific safety data sheet for 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is not available, the safety precautions can be inferred from structurally similar compounds.

-

Hazard Classification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [7][8]May also cause respiratory irritation. [8][9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

-

-

Handling: Avoid contact with skin, eyes, and clothing. [9][10]Do not breathe vapors or mist. [9][10]Wash hands thoroughly after handling. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]It may be air-sensitive, so storage under an inert atmosphere (e.g., argon) is recommended. [11]

Conclusion

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde represents a promising and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique combination of a reactive aldehyde handle and multiple fluorine substituents provides a powerful tool for chemists to modulate the properties of target molecules. While its commercial availability may be limited, the synthetic routes to this and similar compounds are accessible through established organic chemistry methodologies. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of compounds like 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde in advancing chemical research and development is undeniable.

References

- Grokipedia. 4-Trifluoromethylbenzaldehyde.

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

-

Capot Chemical. MSDS of 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98 89763-93-9 [sigmaaldrich.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. grokipedia.com [grokipedia.com]

Navigating the Physicochemical Landscape of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the anticipated physical and chemical properties of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde. Given the limited availability of experimental data for this specific compound, this document leverages data from structurally similar isomers to provide a robust predictive profile. This approach is designed to offer valuable insights for synthetic planning, analytical method development, and safety assessments.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated benzaldehyde derivatives are critical building blocks in modern medicinal chemistry and materials science. The introduction of fluorine atoms and trifluoromethyl groups can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, in particular, represents a unique scaffold with a distinct electronic and steric profile, making it a compound of interest for the synthesis of novel therapeutic agents and advanced materials. This guide serves as a foundational resource for researchers working with or considering the use of this and related fluorinated aromatic aldehydes.

Predicted Physicochemical Properties

Due to the scarcity of direct experimental data for 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 154465-31-3), the following table presents a compilation of properties from its close structural isomers. These values provide a scientifically grounded estimation of the expected properties of the target compound.

| Property | Predicted Value (based on isomers) | Key Considerations and Rationale |

| Molecular Formula | C₈H₃F₅O | Based on the chemical structure. |

| Molecular Weight | 210.10 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid or low-melting solid | Isomeric compounds are typically liquids or low-melting solids at room temperature. |

| Boiling Point | Estimated in the range of 180-200 °C (at atmospheric pressure) | Based on the boiling points of related difluoro- and trifluoromethyl-substituted benzaldehydes. The exact value will be influenced by the specific substitution pattern. |

| Density | Estimated to be between 1.4 and 1.5 g/mL at 25 °C | Fluorination generally increases the density of organic compounds. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. | The polar aldehyde group provides some water solubility, but the fluorinated aromatic ring is lipophilic. |

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show a complex splitting pattern for the two aromatic protons due to coupling with each other and with the adjacent fluorine atoms. The aldehydic proton will appear as a singlet or a finely split multiplet at a downfield chemical shift (typically around 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by multiple C-F couplings. The carbonyl carbon will resonate at a characteristic downfield position.

-

¹⁹F NMR: The fluorine NMR spectrum will be the most informative, likely showing three distinct signals corresponding to the two aromatic fluorine atoms and the trifluoromethyl group, each with its own characteristic chemical shift and coupling pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1730 cm⁻¹. Additional bands corresponding to C-F and C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the formyl group and other characteristic fragments.

Experimental Workflows: Methodologies for Characterization

For researchers who synthesize or acquire 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, the following experimental workflows are recommended for its thorough characterization.

Purity and Identity Confirmation

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the purity and identity of the compound.

Caption: Workflow for Purity and Identity Confirmation using GC-MS.

Structural Elucidation

A comprehensive suite of NMR experiments is essential for unambiguous structural assignment.

Caption: Workflow for Structural Elucidation using Multinuclear NMR Spectroscopy.

Safety, Handling, and Storage

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the physical properties of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde. By leveraging data from its isomers, researchers can gain valuable insights to inform their experimental design, from synthesis and purification to analytical characterization and safe handling. As more experimental data for this specific compound becomes available, this guide will be updated to reflect the most current and accurate information.

References

Due to the limited public data on the specific topic compound, the references provided are for the related and isomeric compounds that informed the predictive analysis in this guide.

-

PubChem. 4-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich.Safety Data Sheet for 4-(Trifluoromethyl)benzaldehyde. Merck KGaA.

- Thermo Fisher Scientific.Safety Data Sheet for 3-(Trifluoromethyl)benzaldehyde. Thermo Fisher Scientific Inc.

- Santa Cruz Biotechnology.4-(Trifluoromethyl)benzaldehyde Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.

Executive Summary: The Strategic Value of Polysubstituted Fluorobenzaldehydes

An In-depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde: A Keystone Building Block for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and strategic applications of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde. As this specific isomer is not extensively documented in publicly available literature, this document synthesizes data from structurally analogous compounds and fundamental chemical principles to provide a robust framework for its utilization.

The strategic incorporation of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] These modifications can profoundly alter a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to therapeutic targets.[3] 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is a prime exemplar of a highly functionalized aromatic aldehyde, engineered to serve as a versatile scaffold in the synthesis of novel therapeutic agents. Its structure combines the reactive aldehyde handle with a trifluoromethyl group and two fluorine atoms on the aromatic ring, creating a unique electronic environment that enhances both reactivity and potential biological efficacy.

Physicochemical and Structural Properties

The precise physicochemical properties of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde are not widely reported. However, we can deduce its core attributes and estimate others based on its structure and data from similar compounds.

Calculated and Estimated Quantitative Data

The following table summarizes the calculated and estimated properties for this compound.

| Property | Value | Units | Data Source |

| Molecular Formula | C₈H₃F₅O | - | Calculated |

| Molecular Weight | 210.10 | g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | - | Estimated |

| Boiling Point | ~190-205 | °C | Estimated |

| Density | ~1.45-1.55 | g/mL | Estimated |

| Refractive Index | ~1.45-1.46 | - | Estimated |

Note: Estimated values are derived from trends observed in related compounds such as 4-Fluoro-3-(trifluoromethyl)benzaldehyde (BP: 178 °C, Density: 1.408 g/mL) and 3-Fluoro-4-(trifluoromethyl)benzaldehyde (BP: 199°C, Density: 1.383).[4][5]

Molecular Structure and Electronic Profile

The unique arrangement of substituents on the benzaldehyde core dictates its chemical behavior.

Caption: Structure of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde.

-

Aldehyde Group (-CHO): The primary site for nucleophilic attack, enabling a vast array of chemical transformations such as reductive amination, Wittig reactions, and aldol condensations.[6]

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. In drug design, it serves as a metabolically stable lipophilic moiety that can enhance membrane permeability and binding interactions.[1][3]

-

Ortho/Meta Fluorine Atoms (-F): These atoms also exhibit strong electron-withdrawing inductive effects, further increasing the electrophilicity of both the aldehyde's carbonyl carbon and the aromatic ring. This heightened electrophilicity makes the aldehyde particularly susceptible to nucleophilic addition and can activate the ring for nucleophilic aromatic substitution (SₙAr) reactions.[7]

Synthesis and Manufacturing

The synthesis of polyfluorinated aromatic aldehydes typically involves the formylation of a suitable precursor.[8] A plausible and industrially scalable route to 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde would likely start from 1,2-difluoro-3-(trifluoromethyl)benzene.

Caption: Plausible synthetic route via organometallic formylation.

Causality Behind Experimental Choices:

-

Organometallic Intermediate: The formation of a lithium or Grignard reagent is a standard method for introducing a nucleophilic carbon center onto an aromatic ring. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive intermediate.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is a common, inexpensive, and effective one-carbon electrophile for formylation reactions.

-

Aqueous Workup: Acidic workup is necessary to protonate the intermediate alkoxide, yielding the final aldehyde product.

Applications in Drug Development & Medicinal Chemistry

The title compound is a strategic building block due to the advantageous properties conferred by its fluorine substituents.

-

Metabolic Blocking: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine or a CF₃ group at positions susceptible to metabolic attack can significantly increase a drug's half-life and bioavailability.[9]

-

Enhanced Lipophilicity: The trifluoromethyl group acts as a "lipophilic hydrogen bond donor," increasing a molecule's ability to cross cellular membranes and the blood-brain barrier.[1]

-

Modulation of pKa: The electron-withdrawing nature of the substituents can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting its solubility and target binding.[2]

-

Conformational Control: The steric bulk of the substituents can lock the molecule into a specific conformation that is optimal for binding to a biological target.

Key Experimental Protocols & Workflows

The protocols described below are representative of common synthetic and analytical procedures involving fluorinated benzaldehydes and are designed to be self-validating through clear endpoints and characterization steps.

Protocol 1: Reductive Amination for Amine Synthesis

This workflow details the synthesis of a secondary amine, a common structural motif in pharmaceuticals.

Caption: Workflow for a typical reductive amination reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,3-difluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution at room temperature.

-

Rationale: NaBH(OAc)₃ is selective for the reduction of the in-situ formed iminium ion over the aldehyde, minimizing side reactions like the reduction of the starting aldehyde to an alcohol.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final amine product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Analytical Characterization by GC-MS

This protocol outlines the quality control analysis of the title compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or DCM.

-

Instrument Setup:

-

Gas Chromatograph (GC): Equip with a suitable capillary column (e.g., DB-5ms). Set a temperature program, for instance: initial temperature of 60°C hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode. Set the mass scan range from 40 to 400 m/z.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Analysis:

-

Retention Time: The purity of the sample is indicated by the presence of a single major peak in the chromatogram.

-

Mass Spectrum: The mass spectrum of the peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 210.10). The fragmentation pattern should be consistent with the structure, showing characteristic losses of F, CF₃, and CHO groups.[10]

-

Safety, Handling, and Storage

Fluorinated organic compounds require careful handling.[11] Based on data for analogous compounds, 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde should be treated as an irritant.[6][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[13]

-

Storage: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.[14] Store the compound in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dark place. Refrigeration is recommended.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

-

Zimerman, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

Krasnopeeva, E. L., et al. (2017). Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals. Molbank. Retrieved from [Link]

- Milliken & Company. (2001). Fluorinated and chlorinated benzaldehydes. Google Patents.

-

Royal Society of Chemistry. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. Retrieved from [Link]

-

PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

-

ResearchGate. (2018). Comparison of analytical techniques for the determination of aldehydes in test chambers. Retrieved from [Link]

-

ResearchGate. (2002). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

MDPI. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere. Retrieved from [Link]

-

Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

-

National Institutes of Health. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Retrieved from [Link]

-

ChemRxiv. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

-

Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

-

American Chemical Society. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Organic Letters. Retrieved from [Link]

-

University of Canterbury. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

-

MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules. Retrieved from [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]

- 5. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 [sigmaaldrich.com]

- 6. grokipedia.com [grokipedia.com]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fluoropolymers.eu [fluoropolymers.eu]

- 13. nj.gov [nj.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

Foreword: Navigating the Solubility Landscape of a Novel Fluorinated Benzaldehyde

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the solubility of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde. While this specific molecule represents a unique point in chemical space, a deep understanding of its solubility is paramount for its effective application in synthesis, formulation, and biological screening. The presence of multiple fluorine substituents, including a trifluoromethyl group, bestows upon this benzaldehyde derivative a distinct electronic and steric profile that significantly influences its interaction with various solvents.

This document moves beyond a simple recitation of data. It is structured to provide a foundational understanding of the molecular characteristics governing the solubility of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, drawing upon established principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings of its expected solubility behavior and, critically, provide detailed, field-proven experimental protocols for its precise determination. Our objective is to equip you with the knowledge and methodologies to confidently and accurately assess the solubility of this compound, a critical parameter for advancing your research and development endeavors.

Core Physicochemical Properties and Structural Insights

A thorough analysis of a molecule's physicochemical properties is the cornerstone of predicting its solubility. While specific experimental data for 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is not extensively available in public literature, we can infer its characteristics from its structure and by examining related compounds.

Table 1: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analogous Value for 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde | Reference Compound(s) & Notes |

| Molecular Formula | C₈H₃F₅O | - |

| Molecular Weight | 210.09 g/mol | - |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | Based on analogs like 4-Trifluoromethylbenzaldehyde (colorless oil)[1][2] and 4-Fluoro-3-(trifluoromethyl)benzaldehyde (liquid). |

| Boiling Point (°C) | Predicted to be in the range of 180-200 °C at atmospheric pressure. | 3-Fluoro-4-(trifluoromethyl)benzaldehyde has a boiling point of 199°C[3]. The additional fluorine atom may slightly alter this. |

| Density (g/mL) | Expected to be > 1.4 g/mL at 25 °C. | 3-Fluoro-4-(trifluoromethyl)benzaldehyde has a density of 1.383 g/mL[3] and 4-Fluoro-3-(trifluoromethyl)benzaldehyde has a density of 1.408 g/mL. |

| Refractive Index (n²⁰/D) | Predicted to be around 1.45. | 3-Fluoro-4-(trifluoromethyl)benzaldehyde has a refractive index of 1.454[3] and 4-Fluoro-3-(trifluoromethyl)benzaldehyde is 1.457. |

Structural Causality of Solubility:

The solubility of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is dictated by the interplay of its functional groups:

-

Benzaldehyde Moiety: The polar aldehyde group (-CHO) can act as a hydrogen bond acceptor, offering some affinity for polar solvents.

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in organic solvents.

-

Fluorine Substituents: The two fluorine atoms on the ring are strongly electronegative, creating localized dipoles.

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing. It significantly increases the molecule's overall lipophilicity, which generally enhances solubility in nonpolar organic solvents.[4] The -CF₃ group's impact on metabolic stability and binding affinity is a key reason for its prevalence in medicinal chemistry.[5][6][7]

Predicted Solubility Profile:

Based on these structural features, we can anticipate the following general solubility trends:

-

High Solubility: In aprotic polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), and in chlorinated solvents like dichloromethane and chloroform.

-

Moderate to Good Solubility: In polar protic solvents such as ethanol, methanol, and isopropanol.

-

Low Solubility: In nonpolar hydrocarbon solvents like hexanes and cyclohexane.

-

Very Low to Insoluble: In aqueous solutions. The high degree of fluorination and the presence of the trifluoromethyl group will likely render the molecule hydrophobic, leading to poor water solubility.[2]

Experimental Determination of Solubility: A Validating Workflow

Given the absence of extensive published data, experimental determination is crucial. The following protocols are designed to be self-validating and provide accurate, reproducible results.

Gravimetric Method for Saturated Solutions

This is a robust and widely used method for determining the solubility of a compound in a specific solvent at a given temperature.

Diagram 1: Gravimetric Solubility Determination Workflow

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 2 mL) of the desired solvent. Add an excess amount of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde to each vial, ensuring a visible amount of undissolved solid/liquid remains.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.

-

Separation of Undissolved Solute: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Aliquot Collection: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette. To avoid disturbing the undissolved solute, it is advisable to filter the supernatant through a chemically resistant syringe filter (e.g., PTFE) into a pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the aliquot. This can be achieved using a vacuum oven at a temperature sufficient to evaporate the solvent but below the boiling point of the solute, a rotary evaporator, or by blowing a gentle stream of nitrogen.

-

Mass Measurement: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture. Weigh the vial containing the dried solute on an analytical balance.

-

Calculation of Solubility: The mass of the dissolved solute is the final weight of the vial minus its pre-weighed (tare) weight. The solubility is then calculated:

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot (mL)

Qualitative Solubility Testing for Formulation Development

For rapid screening, especially in the context of drug discovery, a qualitative assessment of solubility in various aqueous and non-aqueous systems is often necessary.[8][9]

Diagram 2: Decision Tree for Qualitative Solubility Classification

Caption: A systematic approach to classify organic compounds based on solubility.

Step-by-Step Protocol:

-

Water Solubility: In a small test tube, add ~20 mg of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde to 1 mL of deionized water. Vortex or shake vigorously for 2 minutes. Observe for complete dissolution. Due to its structure, it is expected to be insoluble.

-

Aqueous Base Solubility (5% NaOH): If insoluble in water, add 1 mL of 5% aqueous sodium hydroxide to a fresh sample. Shake well. Benzaldehydes do not typically react with NaOH to form a soluble salt unless other acidic functional groups are present. Insolubility is expected.

-

Aqueous Acid Solubility (5% HCl): If insoluble in the above, test with 1 mL of 5% aqueous hydrochloric acid. The aldehyde functionality is not basic enough to be protonated by dilute acid, so insolubility is expected.[8]

-

Strong Acid Solubility (Conc. H₂SO₄): Add a small amount of the compound to 1 mL of cold, concentrated sulfuric acid. The lone pairs on the oxygen atom of the aldehyde can be protonated by the strong acid, likely leading to dissolution. This indicates the presence of a neutral compound with a heteroatom.

-

Organic Solvent Miscibility: Test the miscibility with common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO, dichloromethane, toluene) by adding the compound dropwise to the solvent until a significant amount has been added or a second phase appears.[9]

Applications in Drug Development and Synthesis

The solubility of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is a critical parameter that influences its utility as a building block in medicinal chemistry and organic synthesis.[5]

-

Reaction Medium Selection: Accurate solubility data allows for the selection of an appropriate solvent system to ensure that reactants are in the same phase, which is crucial for reaction kinetics and yield.

-

Work-up and Purification: Knowledge of solubility is essential for designing extraction and crystallization procedures to isolate and purify the desired products. For instance, knowing its insolubility in water allows for its separation from water-soluble byproducts through an aqueous wash.

-

Formulation for Biological Screening: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent system. Poor solubility can lead to compound precipitation and inaccurate biological data. The trifluoromethyl group is a common feature in many FDA-approved drugs, highlighting the importance of understanding the properties of such intermediates.[7][10] Benzaldehyde derivatives themselves have been explored for their potential to enhance the absorption of other drugs.[11]

Conclusion and Future Perspectives

While a definitive, publicly available dataset on the solubility of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is currently lacking, a systematic approach based on the principles of physical organic chemistry and the analysis of analogous structures provides a strong predictive framework. The lipophilic nature imparted by the trifluoromethyl group, combined with the polar aldehyde functionality, suggests a favorable solubility profile in a wide range of organic solvents but limited aqueous solubility.

For any research or development program utilizing this compound, the experimental determination of its solubility is not merely a recommendation but a necessity. The gravimetric and qualitative protocols detailed in this guide provide a robust starting point for generating the precise and reliable data required to unlock the full potential of this promising fluorinated intermediate. As the applications of complex fluorinated molecules continue to expand, a thorough characterization of their fundamental properties, such as solubility, will remain a critical factor in the successful translation of chemical innovation into tangible scientific advancements.

References

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. Available from: [Link]

-

Grokipedia. 4-Trifluoromethylbenzaldehyde. Available from: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Unknown. Solubility of Organic Compounds. Available from: [Link]

-

Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Available from: [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Med-Pathway. MCAT REVIEW SHEETS. Available from: [Link]

-

Wikipedia. Formaldehyde. Available from: [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]

-

CBSE Academic. CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Available from: [Link]

Sources

- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

An In-depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, commercial availability, quality control considerations, safe handling procedures, and its applications in the synthesis of novel compounds.

Introduction: The Significance of a Multifunctional Reagent

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 134099-20-0) is a highly versatile aromatic aldehyde. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a trifluoromethyl group, imparts distinct reactivity and physicochemical properties to molecules incorporating this moiety. The strategic placement of these groups significantly influences factors such as metabolic stability, lipophilicity, and binding interactions of derivative compounds, making it a valuable synthon for drug discovery programs targeting a wide range of therapeutic areas.

Commercial Availability and Supplier Overview

A critical aspect for any research and development program is the reliable sourcing of starting materials. 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is available from a number of reputable chemical suppliers, typically at purities of 97% or higher.

Table 1: Prominent Commercial Suppliers of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

| Supplier | Purity | Available Quantities |

| Finetech Industry Limited | ≥ 98% | Gram to Kilogram |

| Fluorochem | ≥ 97% | Gram to Bulk |

| EON Biotech | Research Grade | Gram Scale |

| Fiddlersgreen.net | 97% | 5g, 10g |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from their chosen supplier to verify the purity and identity of the material before use.

Physicochemical Properties and Quality Control

Understanding the fundamental properties of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is essential for its effective use in synthesis and for ensuring the quality of downstream products.

Table 2: Key Physicochemical Properties

| Property | Value |

| CAS Number | 134099-20-0 |

| Molecular Formula | C₈H₃F₅O |

| Molecular Weight | 210.10 g/mol |

| Boiling Point | 196.3 °C at 760 mmHg |

| Density | 1.468 g/cm³ |

| MDL Number | MFCD00236254 |

Quality Control Workflow

A robust quality control (QC) process is vital to validate the identity and purity of incoming 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde. The following workflow outlines a standard QC protocol.

Caption: A typical quality control workflow for incoming 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde. The Safety Data Sheet (SDS) from the supplier is the primary source of safety information.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available SDS information, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Figure 2: GHS Hazard Pictograms

Caption: The GHS exclamation mark pictogram indicates potential hazards.

Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Storage Recommendations

To ensure its stability, 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.

Synthetic Applications in Research and Development

The unique electronic properties of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Role as a Pharmaceutical Intermediate

This aldehyde serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine and trifluoromethyl substituents can enhance drug efficacy by:

-

Improving Metabolic Stability: Blocking sites of oxidative metabolism.

-

Increasing Lipophilicity: Facilitating passage through biological membranes.

-

Modulating pKa: Affecting the ionization state of the molecule.

-

Enhancing Binding Affinity: Through favorable interactions with protein targets.

While specific, publicly disclosed synthetic routes for commercial drugs using this exact starting material are often proprietary, its structural motifs are found in numerous patented compounds in areas such as oncology, inflammation, and neuroscience.

Illustrative Synthetic Protocol: Reductive Amination

A common and powerful reaction involving aldehydes is reductive amination, which is used to form C-N bonds. The following is a generalized, illustrative protocol for the reductive amination of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde with a primary amine.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask, add the primary amine (1.0-1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Once imine formation is complete, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise.

-

Reaction Monitoring and Work-up: Continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS). Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: A simplified workflow for the reductive amination of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde.

Conclusion

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is a valuable and versatile reagent for chemical synthesis. Its unique electronic properties and commercial availability make it an attractive building block for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for its effective utilization in a research and development setting.

References

No authoritative, publicly available scientific literature or patents with specific, detailed experimental protocols for the synthesis or direct application of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde could be located in the provided search results. The information presented is based on general chemical principles and data aggregated from supplier websites.

An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry

Fluorinated aromatic aldehydes, such as 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, are highly valuable building blocks in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a trifluoromethyl group onto the benzaldehyde scaffold imparts unique electronic properties, enhances metabolic stability, and improves the binding affinity of derivative molecules to biological targets. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the aldehyde functional group, making these compounds versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers.

This technical guide provides a comprehensive overview of a robust and scientifically sound multi-step synthesis for 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde. The presented pathway is designed to be a self-validating system, with each step being a well-established transformation in organic chemistry, supported by analogous procedures found in the literature. This guide will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into the underlying chemical principles.

A Multi-Step Synthetic Approach to 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

Due to the absence of a direct, single-step synthesis in the current literature, a multi-step approach commencing from a suitable aniline precursor is proposed. This pathway is designed for its logical progression and reliance on high-yielding, well-understood chemical transformations.

Caption: A proposed multi-step synthetic workflow for 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde.

Detailed Experimental Protocols

Part 1: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

The initial phase of the synthesis focuses on the conversion of 2,3-Difluoro-4-(trifluoromethyl)aniline to the corresponding benzonitrile. This is achieved through a classical Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

Step 1a: Diazotization of 2,3-Difluoro-4-(trifluoromethyl)aniline

The diazotization reaction transforms the primary amino group of the aniline into a diazonium salt, a versatile intermediate in aromatic chemistry.

-

Protocol:

-

To a stirred solution of 2,3-Difluoro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is strictly maintained below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Step 1b: Sandmeyer Cyanation

The Sandmeyer reaction is a well-established method for the substitution of an aromatic amino group with a cyano group via its diazonium salt in the presence of a copper(I) salt catalyst.[1][2]

-

Protocol:

-

In a separate flask, a solution of copper(I) cyanide in aqueous sodium cyanide is prepared and warmed.

-

The freshly prepared, cold diazonium salt solution is added portion-wise to the warm copper(I) cyanide solution.

-

The reaction mixture is then heated to promote the substitution reaction, leading to the formation of 2,3-Difluoro-4-(trifluoromethyl)benzonitrile.

-

After cooling, the product is isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer with water and brine.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.

-

Part 2: Hydrolysis of 2,3-Difluoro-4-(trifluoromethyl)benzonitrile

The nitrile functional group is hydrolyzed to a carboxylic acid under acidic conditions. This is a standard transformation for the preparation of aromatic carboxylic acids from their corresponding nitriles.[3][4]

-

Protocol:

-

A mixture of 2,3-Difluoro-4-(trifluoromethyl)benzonitrile and aqueous sulfuric acid is heated at reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and poured onto ice, which causes the precipitation of the crude 2,3-Difluoro-4-(trifluoromethyl)benzoic acid.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Part 3: Reduction of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid

The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6][7][8]

-

Protocol:

-

To a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,3-Difluoro-4-(trifluoromethyl)benzoic acid in the same anhydrous solvent is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure complete reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

The resulting precipitate is removed by filtration, and the filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is evaporated under reduced pressure to yield (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol, which can be purified by column chromatography if necessary.

-

Part 4: Oxidation of (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol

The final step involves the selective oxidation of the primary benzylic alcohol to the desired aldehyde. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or activated Manganese Dioxide (MnO₂) are ideal for this transformation to avoid over-oxidation to the carboxylic acid.[9][10][11][12]

Method A: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[10][11][12]

-

Protocol:

-

To a stirred suspension of PCC in anhydrous dichloromethane (DCM) under an inert atmosphere, a solution of (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol in DCM is added in one portion.

-

The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

-

The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography on silica gel.

-

Method B: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a chemoselective reagent for the oxidation of allylic and benzylic alcohols.[13][14][15][16]

-

Protocol:

-

A mixture of (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol and an excess of activated manganese dioxide in a suitable solvent (e.g., chloroform, dichloromethane, or acetone) is stirred vigorously at room temperature or heated to reflux.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solid manganese oxides are removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to afford the crude 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, which is then purified by column chromatography or vacuum distillation.

-

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2,3-Difluoro-4-(trifluoromethyl)aniline | 2,3-Difluoro-4-(trifluoromethyl)benzonitrile | 1. NaNO₂, HCl 2. CuCN, NaCN | 60-80% |

| 2 | 2,3-Difluoro-4-(trifluoromethyl)benzonitrile | 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid | H₂SO₄, H₂O, heat | >90% |

| 3 | 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid | (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol | LiAlH₄ in THF or Et₂O | 80-95% |

| 4 | (2,3-Difluoro-4-(trifluoromethyl)phenyl)methanol | 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde | PCC in DCM or MnO₂ in CHCl₃ | 70-90% |

Note: The yields provided are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, a valuable fluorinated building block, can be effectively achieved through a well-defined, multi-step synthetic sequence. This guide outlines a robust pathway that leverages fundamental and reliable organic transformations, including diazotization, Sandmeyer cyanation, nitrile hydrolysis, carboxylic acid reduction, and selective alcohol oxidation. By providing detailed, step-by-step protocols and elucidating the chemical principles behind each transformation, this document serves as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development. The successful execution of this synthesis will provide access to a key intermediate for the development of novel and innovative chemical entities.

References

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. (URL: [Link])

-

Ashenhurst, J. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023-02-03). (URL: [Link])

-

Manganese Dioxide. Common Organic Chemistry. (URL: [Link])

-

Hydrolysis of para‐substituted benzonitriles in water. Oxford Academic. (URL: [Link])

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. (URL: [Link])

-

Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. (2023-01-22). (URL: [Link])

-

THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES' The use of manganese dioxide suspended in petroleum ether to oxid. Sciencemadness.org. (URL: [Link])

-

Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. (URL: [Link])

-

Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. (2011-09-09). (URL: [Link])

-

[Solved] Benzoic acid on reacting with lithium aluminium hydride give. Testbook. (URL: [Link])

- Synthesis of benzonitriles from substituted benzoic acid.

-

Benzoic Acid Reaction with LiAlH4: Product Explained. Prepp. (2023-05-04). (URL: [Link])

-

Glaros, G. Oxidation of primary alcohols to aldehydes with pyridinium chlorochromate. An organic chemistry experiment. Journal of Chemical Education. (1978). (URL: [Link])

-

Siddiqui, M. R. H., et al. Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. Arabian Journal of Chemistry. (URL: [Link])

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. (URL: [Link])

-

Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. (URL: [Link])

-

Benzoic acid reacts with LiAIH_4 to give. Allen. (URL: [Link])

-

PCC Oxidation Mechanism. Chemistry Steps. (URL: [Link])

- Method of preparing 2,4-difluoroaniline.

-

Synthesis of Benzoic Acid from Benzonitrile. YouTube. (2020-03-21). (URL: [Link])

-

Video: Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. (2025-05-22). (URL: [Link])

-

Show a mechanism for the lithium aluminum hydride reduction of be.... Pearson. (URL: [Link])

-

Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Journal of the Association of Arab Universities for Basic and Applied Sciences. (URL: [Link])

-

Sandmeyer-Reaktion. ResearchGate. (URL: [Link])

-

Sandmeyer reaction. Wikipedia. (URL: [Link])

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. (URL: [Link])

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chem LibreTexts. (2018-12-03). (URL: [Link])

-

Browne, D. L. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition. (2014). (URL: [Link])

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. homework.study.com [homework.study.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. testbook.com [testbook.com]

- 7. prepp.in [prepp.in]

- 8. Benzoic acid reacts with `LiAIH_4` to give [allen.in]

- 9. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Manganese Dioxide [commonorganicchemistry.com]

- 14. arabjchem.org [arabjchem.org]

- 15. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 16. ajgreenchem.com [ajgreenchem.com]

Introduction: A Multifaceted Building Block for Advanced Synthesis

An In-Depth Technical Guide to the Reactivity of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a potent and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a highly electrophilic aldehyde, a strongly electron-deficient aromatic ring, and multiple fluorine atoms—creates a landscape of rich and predictable reactivity. The convergence of a trifluoromethyl group and two ortho- and meta-positioned fluorine atoms drastically modulates the electronic properties of the benzaldehyde core. This guide offers an in-depth exploration of this molecule's reactivity, providing researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage its synthetic potential.

The trifluoromethyl (-CF3) group, a cornerstone in medicinal chemistry, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of drug candidates to biological targets.[1][2] When combined with the strong inductive effects of the fluorine substituents, the result is a molecule primed for specific and often high-yield transformations, making it an invaluable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3] This document will dissect the molecule's reactivity from two primary perspectives: the reactions of the aldehyde carbonyl group and the susceptibility of the aromatic ring to nucleophilic substitution.

Core Reactivity: An Analysis of Electronic Architecture

The reactivity of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is dictated by the powerful and synergistic electron-withdrawing nature of its substituents. The trifluoromethyl group at the C4 position and the fluorine atoms at the C2 and C3 positions work in concert to deplete the aromatic ring of electron density. This has two profound consequences:

-

Activation of the Aldehyde: The inductive pull of the ring substituents significantly increases the partial positive charge (δ+) on the carbonyl carbon of the aldehyde, rendering it exceptionally electrophilic and highly susceptible to nucleophilic attack.[4] This makes it more reactive in condensation and addition reactions than unsubstituted benzaldehyde.[5]

-

Activation of the Aromatic Ring: The electron-deficient nature of the phenyl ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr), a reaction pathway typically inaccessible for electron-rich aromatics.[6]

Diagram of Electronic Effects

The following diagram illustrates the primary inductive electron-withdrawing effects (-I) that dominate the molecule's electronic landscape.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]

- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vapourtec.com [vapourtec.com]

An In-depth Technical Guide to the Stability and Storage of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, understanding the chemical liabilities of this highly functionalized intermediate is paramount for ensuring the integrity of starting materials and the success of synthetic outcomes. This document synthesizes theoretical principles with practical, field-proven insights to deliver a self-validating framework for the handling and storage of this valuable compound. We will explore the intrinsic electronic effects of the polyfluorinated aromatic system on the reactivity of the aldehyde moiety, detail potential degradation pathways, and provide robust experimental protocols for stability assessment.

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal and materials chemistry.[1][2][3] These modifications can profoundly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2][4] 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is an exemplary scaffold, offering a highly activated aldehyde functional group for a variety of chemical transformations. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack compared to its non-fluorinated analogs.[1][5] However, this enhanced reactivity also introduces specific stability challenges that must be carefully managed.

Physicochemical Properties of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

A thorough understanding of the physical and chemical properties of a compound is the foundation of its proper handling and storage. Below is a summary of the key physicochemical data for 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde.

| Property | Value |

| Molecular Formula | C₈H₃F₅O |

| Molecular Weight | 210.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not explicitly available, but expected to be similar to related isomers. |

| Density | Not explicitly available, but expected to be > 1 g/mL. |

| Solubility | Expected to have good solubility in common organic solvents.[6] |

Theoretical Framework for the Stability of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

The stability of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is intrinsically linked to the electronic effects of its substituents. The two fluorine atoms and the trifluoromethyl group are potent electron-withdrawing groups, which significantly modulate the electron density of the aromatic ring and the reactivity of the aldehyde functional group.

The Influence of Electron-Withdrawing Groups

The presence of multiple electron-withdrawing groups on the benzaldehyde ring system has two primary consequences for its stability:

-

Enhanced Electrophilicity of the Carbonyl Carbon: The strong inductive and resonance effects of the fluorine and trifluoromethyl groups pull electron density away from the carbonyl carbon, increasing its partial positive charge. This makes the aldehyde more reactive towards nucleophiles, but also potentially more susceptible to certain degradation pathways.[5][6]

-

Increased Susceptibility to Autoxidation: Benzaldehydes are known to undergo autoxidation in the presence of air (oxygen) to form the corresponding benzoic acids.[7][8][9][10] This process is often initiated by light and can be catalyzed by trace metal impurities. The electron-deficient nature of the 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde molecule may influence the rate of this radical-mediated process.

Predicted Degradation Pathways

Based on the known chemistry of benzaldehydes and the electronic properties of the target molecule, two primary degradation pathways are anticipated:

-

Autoxidation to 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid: This is the most probable degradation pathway under ambient conditions, particularly with exposure to air and light. The aldehyde is oxidized to the corresponding carboxylic acid.[7][8]

-

Cannizzaro Reaction under Basic Conditions: In the absence of alpha-hydrogens, benzaldehydes can undergo a disproportionation reaction in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid.[11][12][13][14][15] Given the structure of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, it is susceptible to this reaction if exposed to basic conditions.

The following diagram illustrates these predicted degradation pathways:

Caption: Predicted degradation pathways for 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde.

Recommended Storage and Handling Procedures

To ensure the long-term stability and purity of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with oxygen and subsequent autoxidation. |

| Light | Protect from light. Use amber-colored vials or store in a light-blocking outer container. | To prevent photo-initiated degradation pathways, including autoxidation.[7] |

| Incompatible Materials | Avoid contact with strong bases, strong oxidizing agents, and reactive metals. | To prevent the Cannizzaro reaction and other potential decomposition pathways. |

Experimental Design for Stability Assessment

A robust understanding of a compound's stability profile requires empirical data. The following section outlines a comprehensive experimental plan for assessing the stability of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, including forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[16][17] These studies are crucial for developing a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

Caption: Experimental workflow for forced degradation studies.